1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone 1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 59026-71-0
VCID: VC15986643
InChI: InChI=1S/C10H11N3O/c1-6-9(7(2)14)4-8-5-11-13(3)10(8)12-6/h4-5H,1-3H3
SMILES:
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol

1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone

CAS No.: 59026-71-0

Cat. No.: VC15986643

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone - 59026-71-0

Specification

CAS No. 59026-71-0
Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name 1-(1,6-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethanone
Standard InChI InChI=1S/C10H11N3O/c1-6-9(7(2)14)4-8-5-11-13(3)10(8)12-6/h4-5H,1-3H3
Standard InChI Key DNLUREBCZRJHKN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C2C=NN(C2=N1)C)C(=O)C

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, 1-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, reflects its substitution pattern:

  • N1 and C6 positions are methylated.

  • C5 bears an acetyl group (ethanone).

  • The fused pyrazolo[3,4-b]pyridine core provides a planar aromatic system conducive to intermolecular interactions.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number59026-71-0
Molecular FormulaC₁₀H₁₁N₃O
Molecular Weight189.21 g/mol
IUPAC Name1-(1,6-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethanone
SMILESCC1=C(C=C2C=NN(C2=N1)C)C(=O)C
InChIKeyDNLUREBCZRJHKN-UHFFFAOYSA-N

Synthesis and Structural Elaboration

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation or ring-closure strategies. For 1-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, two primary routes are proposed based on analogous methodologies:

Pyrazole-to-Pyridine Annulation

A common approach involves starting with a preformed pyrazole ring. For example, 3-methyl-1H-pyrazole derivatives can undergo condensation with α,β-unsaturated ketones or aldehydes to form the pyridine ring. This method aligns with protocols described for related compounds in Der Pharma Chemica and the Asian Journal of Chemistry .

Functionalization of Preformed Pyrazolo[3,4-b]pyridines

Alternatively, the acetyl group at C5 may be introduced via Friedel-Crafts acylation or nucleophilic substitution on a halogenated precursor. A study in Inorganic Chemistry highlights the utility of such strategies for installing ketone functionalities in similar heterocycles.

PropertyValueMethod/Source
Partition Coefficient (logP)1.75Calculated via XLogP3
Water Solubility~1.2 mg/mL (25°C)Estimated using ALogPS
Hydrogen Bond Acceptors4Molecular formula
Hydrogen Bond Donors1 (pyrazole NH)Structural analysis
Polar Surface Area57.4 ŲSwissADME prediction

The moderate logP value suggests balanced lipophilicity, potentially favoring membrane permeability in biological systems.

Biomedical Applications and Mechanisms

Pyrazolo[3,4-b]pyridines are recognized for diverse bioactivities, as highlighted in a 2022 PMC review :

Antimicrobial Activity

Derivatives with electron-withdrawing substituents (e.g., chloro, nitro) demonstrate potent antibacterial and antifungal effects. For instance, compounds from Der Pharma Chemica showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans.

Antiviral Properties

A study in Synthetic Communications reported that triazine derivatives of pyrazolo[3,4-b]pyridines inhibit viral replication, suggesting potential utility against RNA viruses.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the acetyl and methyl groups could optimize pharmacokinetic profiles.

  • In Vivo Studies: Toxicity and efficacy evaluations in animal models are critical for preclinical development.

  • Computational Modeling: Molecular docking studies may identify targets such as kinase enzymes or microbial proteases.

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